N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
The compound N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine core substituted with two 4-fluorophenyl groups and an acetamide moiety. This structural framework is common in medicinal chemistry, where fluorinated aromatic systems and sulfone groups are leveraged for their electronic and metabolic stability properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c21-14-3-7-16(8-4-14)24-19(27)12-25-13-26(17-9-5-15(22)6-10-17)20-18(30(25,28)29)2-1-11-23-20/h1-11H,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKKHVBBNSIYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=C(C=C3)F)N=CC=C2)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: Fluorophenyl Substitution
A positional isomer, N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide , differs only in the fluorine position on the acetamide-linked phenyl ring (2-fluorophenyl vs. 4-fluorophenyl). The 4-fluorophenyl group in the target compound may confer better planarity and π-stacking interactions in biological systems compared to the ortho-substituted analog, which could introduce steric hindrance .
Table 1: Impact of Fluorophenyl Substitution
| Property | Target Compound (4-Fluorophenyl) | Isomer (2-Fluorophenyl) |
|---|---|---|
| Planarity | Higher (para-substitution) | Reduced (ortho-subst.) |
| Steric Effects | Minimal | Moderate |
| Electronic Effects | Strong electron-withdrawing | Similar |
Core Heterocycle Variations
Thiadiazole vs. Thiadiazine Derivatives
The compound N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () replaces the pyrido-thiadiazine core with a 4,5-dihydro-1,3,4-thiadiazole ring. Key differences include:
- Crystallography: The thiadiazole derivative crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks (N–H···O and C–H···O), forming a 3D lattice . In contrast, the target compound’s sulfone group may promote stronger dipole interactions.
Table 2: Core Heterocycle Comparison
| Property | Target Compound (Pyrido-Thiadiazine) | Thiadiazole Derivative |
|---|---|---|
| Ring Saturation | Partially unsaturated | Dihydro (saturated) |
| Hydrogen Bonding | Sulfone-enhanced | N–H···O, C–H···O |
| Space Group | Not reported | P2₁/c |
Functional Group Modifications
Trifluoroacetyl and Styryl Substituents
Compounds like (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide () introduce a trifluoroacetyl group and styryl chain. These modifications increase molecular weight and hydrophobicity, likely altering pharmacokinetic profiles. The trifluoroacetyl group’s strong electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to the target compound’s sulfone group .
Table 3: Functional Group Effects
| Group | Target Compound (Sulfone) | Trifluoroacetyl Derivative |
|---|---|---|
| Electron Effects | Moderate withdrawal | Strong withdrawal |
| Solubility | Moderate (polar) | Low (hydrophobic) |
| Metabolic Stability | High | Very high |
Complex Heterocyclic Systems
The chromen-pyrazolo[3,4-d]pyrimidine derivative in incorporates a larger fused-ring system. However, extended π-systems in chromen derivatives may improve binding to aromatic-rich biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
